molecular formula C18H22ClN3O3S B2639708 (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034419-67-3

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2639708
CAS No.: 2034419-67-3
M. Wt: 395.9
InChI Key: BVGFVJGRKYZCDA-UHFFFAOYSA-N
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Description

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a synthetic small molecule building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a complex structure comprising a 5-chloro-1H-indole moiety linked to a piperazine ring that is further substituted with a 1,1-dioxidotetrahydro-2H-thiopyran group. This specific molecular architecture makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the development of novel heterocyclic compounds targeting various biological pathways. Similar indole-piperazine based structures are frequently investigated for their potential biological activities and are utilized in the synthesis of more complex molecules. As a key chemical scaffold, it enables the discovery and optimization of new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can expect high batch-to-batch consistency and purity, which is critical for obtaining reliable and reproducible experimental results.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c19-14-1-2-16-13(11-14)12-17(20-16)18(23)22-7-5-21(6-8-22)15-3-9-26(24,25)10-4-15/h1-2,11-12,15,20H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGFVJGRKYZCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the indole derivative:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The piperazine and thiopyran groups may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The compound’s structural analogs differ primarily in substitutions on the indole ring and the piperazine-linked moiety. Key examples include:

(a) (5-Chloro-1H-indol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone
  • Structural difference : Replaces the tetrahydrothiopyran sulfone group with a pyridin-2-yl and 4-methoxybenzyl-substituted ethyl chain.
  • This may enhance blood-brain barrier penetration but reduce solubility compared to the sulfone-containing compound .
(b) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
  • Structural difference : Lacks the 5-chloro substituent on indole and substitutes the piperazine with a benzyl group.
  • Functional impact: The absence of chlorine reduces electronegativity and may lower binding affinity to hydrophobic targets.
(c) [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)
  • Structural difference : Features a 4-fluorophenylindole core and a thiazole-carbonyliperazine-azetidine hybrid substituent.
  • Functional impact : The fluorophenyl group enhances bioavailability through increased lipophilicity, while the thiazole and azetidine rings may improve target selectivity in kinase inhibition or GPCR modulation .

Comparative Physicochemical and Bioactivity Data

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Bioactivity (Reported/Inferred)
(5-Chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone ~425 g/mol 5-Cl-indole, tetrahydrothiopyran sulfone Moderate (polar sulfone) Likely immunomodulatory or anti-inflammatory
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 319.40 g/mol Indole, benzylpiperazine Low Unknown, potential CNS activity
JNJ-42226314 489.56 g/mol 4-Fluorophenylindole, thiazole-azetidine-piperazine Moderate Kinase inhibition or GPCR modulation

Key Research Findings

  • Sulfone vs. Benzyl Groups : The sulfone group in the primary compound confers higher polarity and metabolic stability compared to benzyl-substituted analogs, which may reduce cytochrome P450-mediated degradation .
  • Piperazine Modifications : Piperazine-linked tetrahydrothiopyran sulfone offers a balance between rigidity (due to the thiopyran ring) and flexibility (piperazine), which may optimize receptor-ligand interactions compared to bulkier substituents like thiazole-azetidine hybrids .

Biological Activity

The compound (5-chloro-1H-indol-2-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone (CAS Number: 2034419-67-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common route begins with the preparation of the indole derivative through chlorination processes. The final structure incorporates indole, piperazine, and thiopyran moieties, which are known to contribute to its biological activity.

Chemical Structure

PropertyValue
Molecular Formula C₁₈H₂₂ClN₃O₃S
Molecular Weight 395.9 g/mol
CAS Number 2034419-67-3

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives related to this compound have shown potent inhibition of mutant EGFR/BRAF pathways, which are crucial in various cancers. In a study assessing antiproliferative activity, compounds with similar indole structures demonstrated GI50 values ranging from 29 nM to 78 nM against cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A549 (lung) cells .

The mechanism of action is believed to involve the interaction of the indole moiety with specific receptors and enzymes. The compound may inhibit the activity of these targets, potentially leading to reduced cell proliferation in cancerous tissues. The piperazine and thiopyran groups may enhance binding affinity and specificity, contributing to more effective biological responses.

Study 1: Antiproliferative Activity

In a recent study focusing on related compounds, it was found that certain derivatives exhibited significant antiproliferative effects with IC50 values as low as 0.08 µM against EGFR. This suggests that modifications in the molecular structure can lead to enhanced therapeutic efficacy against cancer .

Study 2: Selectivity and Toxicity

A cell viability assay using human mammary gland epithelial cells (MCF-10A) indicated that many tested compounds were not cytotoxic at concentrations up to 50 µM, maintaining cell viability above 87%. This highlights the potential for selective targeting in therapeutic applications while minimizing harm to normal cells .

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